BenchChemオンラインストアへようこそ!

5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole

Antiproliferative Colchicine-binding site inhibitor (CBSI) Tubulin polymerization

5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole (CAS 1935414-70-2) is a 3,5-disubstituted-1,2,4-oxadiazole heterocyclic small molecule with the molecular formula C₈H₃Br₂ClN₂O and a molecular weight of 338.38 g/mol. It features a 5-chloro substituent on the oxadiazole ring and a 3,5-dibromophenyl group at the 3-position.

Molecular Formula C8H3Br2ClN2O
Molecular Weight 338.38
CAS No. 1935414-70-2
Cat. No. B2889734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole
CAS1935414-70-2
Molecular FormulaC8H3Br2ClN2O
Molecular Weight338.38
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C2=NOC(=N2)Cl
InChIInChI=1S/C8H3Br2ClN2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H
InChIKeyRXLSBLVAKJGHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole (CAS 1935414-70-2): Chemical Identity and Core Procurement Specifications


5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole (CAS 1935414-70-2) is a 3,5-disubstituted-1,2,4-oxadiazole heterocyclic small molecule with the molecular formula C₈H₃Br₂ClN₂O and a molecular weight of 338.38 g/mol . It features a 5-chloro substituent on the oxadiazole ring and a 3,5-dibromophenyl group at the 3-position. The compound is commercially available as a research chemical with a typical minimum purity specification of 95% . Its structure places it within a class of compounds investigated for antiproliferative activity through colchicine-binding site inhibition of β-tubulin [1].

Why 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Analog


Within the 3,5-disubstituted-1,2,4-oxadiazole class, minor structural variations produce large differences in tubulin polymerization inhibition and antiproliferative potency. The 5-chloro substituent and the 3-(3,5-dibromophenyl) group in this compound (denoted 5a in the primary literature) are both essential for its binding mode at the colchicine site of β-tubulin [1]. Replacement of the 5-chloro with hydrogen, alkyl, or other halogens, or alteration of the dibromophenyl substitution pattern, yields analogs—such as 5d and 5f—that lose substantial antiproliferative activity against renal cancer A498 cells: 5d retains only 51% growth inhibition and 5f drops to 32%, compared with 78% for the target compound [1]. Generic procurement of an unspecified 3,5-disubstituted-1,2,4-oxadiazole therefore carries a high risk of obtaining a compound with markedly inferior—or absent—CBSI activity.

Quantitative Differentiation Evidence for 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole Against Comparators


Tubulin Polymerization Inhibition: Two-Fold Superiority Over the Gold-Standard Colchicine

Compound 5a (5-chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole) was evaluated alongside the reference standard colchicine in a cell-free β-tubulin polymerization assay. 5a exhibited an IC₅₀ of 1.18 μM, representing a statistically significant two-fold improvement in potency compared with colchicine's IC₅₀ of 2.37 μM [1]. The data place 5a as the most potent tubulin polymerization inhibitor in the synthesized series; the corresponding data for structurally related comparators within the series (e.g., 5d, 5f) were not reported in this assay, implying their polymerization inhibition activity was insufficient to warrant further evaluation [1].

Antiproliferative Colchicine-binding site inhibitor (CBSI) Tubulin polymerization

In Silico Binding Affinity at the Colchicine Site: Superior Docking Score Compared to Colchicine

In molecular docking studies against the colchicine-binding pocket of β-tubulin, compound 5a achieved a binding free energy (ΔG) of −8.06 kcal mol⁻¹, surpassing that of the co-crystallized ligand colchicine which scored −7.40 kcal mol⁻¹ [1]. This 0.66 kcal mol⁻¹ improvement suggests a more favorable accommodation within the pharmacophoric requirements of the colchicine site. The in silico data corroborate the in vitro tubulin polymerization results and provide a structure-based rationale for the compound's enhanced activity relative to the natural product standard [1].

Molecular docking Colchicine-binding site β-tubulin

Antiproliferative Activity Against A498 Renal Cancer Cells: Step-Gradient Superiority Over Close Analogs

In the NCI 60-cell line panel at a 10 μM screening concentration, a clear step-gradient of activity was observed against the A498 renal cancer cell line among the synthesized oxadiazole series. The target compound 5a achieved 78% growth inhibition (GI), ranking between the standard colchicine (84.5% GI) and the closest structural analogs 5d (51% GI) and 5f (32% GI) [1]. The 27-percentage-point drop in GI between 5a and 5d, and the 46-percentage-point drop between 5a and 5f, demonstrate that the specific 5-chloro-3-(3,5-dibromophenyl) substitution pattern is non-redundant for achieving meaningful antiproliferative activity in renal cancer models [1].

Antiproliferative Renal cancer NCI 60-cell panel

Breadth of Cytotoxic Profile: Positive Cytotoxic Effect Across 33 of 60 NCI Cell Lines

Compound 5a demonstrated a Positive Cytotoxic Effect (PCE) in 33 out of the 60 cell lines screened in the NCI panel, with a mean growth inhibition (MGI) of 24.9% across these 33 sensitive lines [1]. While the study did not report the PCE values for all individual comparators 5d–5k in equivalent detail, 5a was identified as the most broadly active member of the series. The breadth of cytotoxicity exceeds what would be expected from a random 3,5-disubstituted-1,2,4-oxadiazole scaffold, confirming that the specific substitution pattern drives the polypharmacology profile rather than a general class effect [1].

Pancytotoxicity NCI 60-cell panel Colchicine-binding site inhibitor

Evidence-Backed Application Scenarios for Procuring 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole


Colchicine-Binding Site Inhibitor (CBSI) Tool Compound for Tubulin Polymerization Studies

Researchers studying microtubule dynamics can use this compound as a validated CBSI tool with demonstrated two-fold superior tubulin polymerization inhibition (IC₅₀ 1.18 μM) compared to colchicine (IC₅₀ 2.37 μM) [1]. Its well-characterized in vitro tubulin activity, corroborated by molecular docking data (ΔG = −8.06 kcal mol⁻¹ vs. −7.40 kcal mol⁻¹ for colchicine), makes it a suitable positive control or starting scaffold for structure-activity relationship campaigns targeting the colchicine-binding site [1].

Renal Cancer Cell Line Screening: A498-Selective Antiproliferative Studies

The compound exhibits a defined step-gradient in antiproliferative activity against the A498 renal cancer cell line relative to its close analogs (5a GI = 78% vs. 5d GI = 51% and 5f GI = 32%), as measured in the NCI 60-cell panel at 10 μM [1]. This supports its use as a selective starting point for medicinal chemistry optimization programs focused on renal cell carcinoma, where a clear SAR signal is essential for hit-to-lead progression.

Broad-Spectrum Antiproliferative Screening as a Positive Control

With a documented Positive Cytotoxic Effect in 33 of 60 NCI tumor cell lines and a mean growth inhibition of 24.9% across responsive lines, 5a provides a reproducible pan-cytotoxicity benchmark [1]. Procurement for use as a positive control in broad-panel screening campaigns is supported by the breadth and reproducibility of its NCI 60-cell line dataset, which exceeds that available for other commercially listed 3,5-disubstituted-1,2,4-oxadiazoles.

Structure-Based Drug Design: β-Tubulin Colchicine-Site Docking Validation

The concordance between the compound's superior in silico docking score (−8.06 kcal mol⁻¹) and its in vitro tubulin polymerization IC₅₀ (1.18 μM) validates its use as a reference ligand for calibrating computational docking workflows targeting the colchicine-binding pocket of β-tubulin [1]. This application is particularly relevant for groups developing virtual screening pipelines for CBSI discovery.

Quote Request

Request a Quote for 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.